

An In-depth Technical Guide on the ROCK Inhibitor OXA-06

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OXA-06 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] It has demonstrated significant anti-tumor activity in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC).[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **OXA-06**, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

OXA-06 is structurally distinct from other well-known ROCK inhibitors like Y-27632.[4] Its chemical and physical properties are summarized in the table below.



Property	Value
IUPAC Name	2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride[1]
Chemical Formula	C21H20Cl2FN3[1]
Molecular Weight	404.31 g/mol [1]
CAS Number	1825455-91-1 (HCl salt)[1]
Appearance	Solid[5]
Solubility	Soluble in DMSO (22 mg/mL)[5]

Chemical Structure:



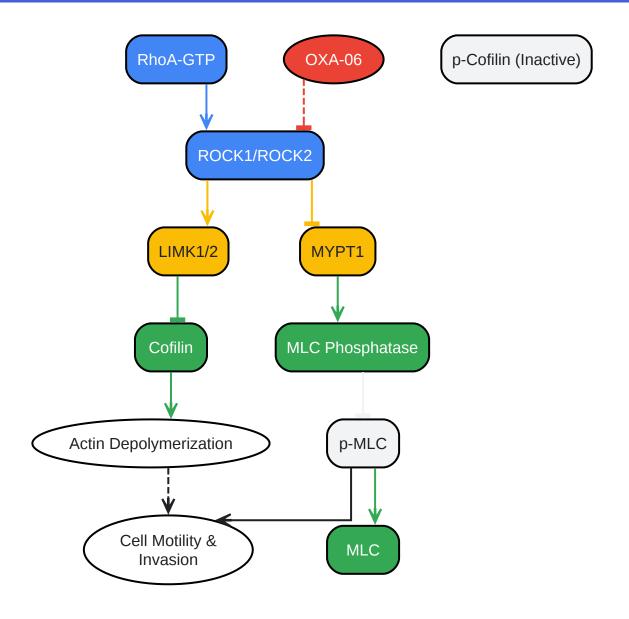
Image source: MedKoo Biosciences

Mechanism of Action and Signaling Pathway

OXA-06 functions as a potent inhibitor of both ROCK1 and ROCK2 kinases.[3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream substrates. Key among these are Myosin Phosphatase Target Subunit 1 (MYPT1) and Cofilin. Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation and subsequent cell contraction and motility. ROCK also phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates Cofilin, an actin-depolymerizing factor. Inactivation of Cofilin leads to the stabilization of actin filaments.

By inhibiting ROCK, **OXA-06** disrupts this signaling cascade, leading to decreased phosphorylation of both MYPT1 and Cofilin.[1][4] This ultimately results in reduced cell contractility, disassembly of stress fibers, and inhibition of cell migration and invasion.





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Caption: **OXA-06** inhibits ROCK, preventing downstream phosphorylation and cellular motility.

Experimental Data

The anti-tumor effects of **OXA-06** have been evaluated in various NSCLC cell lines. The following tables summarize the key quantitative findings from these studies.

In Vitro Kinase Inhibitory Activity



Kinase	IC50 (nM)
ROCK1	5
ROCK2	5
Data from Vigil et al., 2012[3]	

Inhibition of Anchorage-Independent Growth in NSCLC

Cell Lines

Cell Line	OXA-06 Concentration (μM)	% Inhibition of Colony Formation
A549	1	~50%
10	>90%	
H358	1	~40%
10	>90%	
H1299	0.4	~90%
1	>95%	
H1703	1	~60%
10	>90%	
H23	1	~50%
10	>90%	
Data from Vigil et al., 2012[3]		_

Inhibition of Matrigel Invasion in NSCLC Cell Lines



Cell Line	OXA-06 Concentration (μM)	% Inhibition of Invasion
A549	2	~70%
H358	2	~70%
H1299	2	~70%
H1703	2	~70%
H23	2	~70%
Data from Vigil et al., 2012[3]		

Effect on Phosphorylation of ROCK Substrates

Treatment of NSCLC cell lines with **OXA-06** for 1 hour led to a dose-dependent decrease in the phosphorylation of MYPT1 (at Thr853) and Cofilin (at Ser3). The reduction in phosphorylation levels correlated with the concentrations required to inhibit anchorage-independent growth.[4]

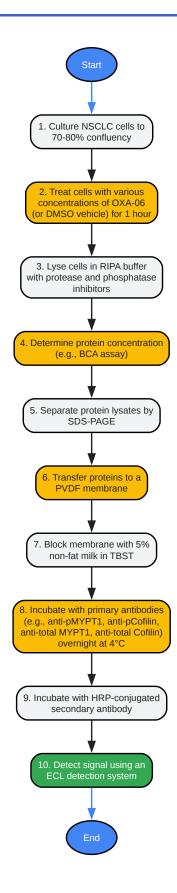
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis

This protocol outlines the procedure for assessing the phosphorylation status of ROCK substrates.





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Caption: Workflow for Western blot analysis of ROCK signaling proteins.



MTT Cell Viability Assay

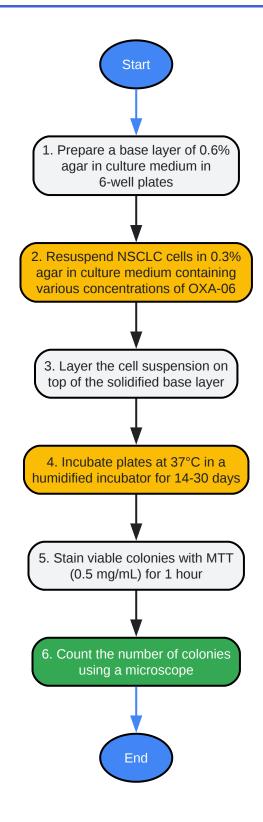
This assay is used to assess the effect of **OXA-06** on the viability of anchorage-dependent cells.

- Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with a range of concentrations of OXA-06 (or DMSO as a vehicle control) for 4 days.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the vehicle-treated control.

Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner.





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Caption: Workflow for the soft agar colony formation assay.

Matrigel Transwell Invasion Assay



This assay is used to evaluate the effect of **OXA-06** on the invasive potential of cancer cells.

- Chamber Preparation: Coat the upper surface of a Transwell insert (8 μm pore size) with Matrigel and allow it to solidify.
- Cell Seeding: Seed NSCLC cells in the upper chamber in serum-free medium containing various concentrations of OXA-06.
- Chemoattractant: Add medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
- Incubation: Incubate the plate for 22 hours at 37°C.
- Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
- Quantification: Count the number of invaded cells in several microscopic fields.
- Data Analysis: Express the results as a percentage of the vehicle-treated control.

Conclusion

OXA-06 is a valuable research tool for investigating the role of ROCK signaling in cancer biology. Its potent and selective inhibitory activity against ROCK1 and ROCK2 makes it a strong candidate for further preclinical and potentially clinical development as an anti-cancer therapeutic, particularly for NSCLC. The experimental data and protocols provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of **OXA-06**.

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